Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)-
Description
The bromophenoxy substituent introduces steric bulk and electron-withdrawing characteristics due to bromine’s electronegativity, while the -CF₃ group further enhances electron-deficient properties, influencing reactivity and intermolecular interactions. This compound is structurally analogous to intermediates used in agrochemicals, pharmaceuticals, or polymer synthesis, as inferred from similar derivatives in the evidence (e.g., isocyanato-containing analogs in ) .
The bromophenoxy group may facilitate cross-coupling reactions, while the -CF₃ group enhances metabolic stability and lipophilicity, critical in bioactive molecule design.
Properties
IUPAC Name |
1-bromo-4-[3-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-10-4-6-11(7-5-10)18-12-3-1-2-9(8-12)13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFRVJHIVJOYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546223 | |
| Record name | 1-(4-Bromophenoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109272-29-9 | |
| Record name | 1-(4-Bromophenoxy)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Systems and Conditions
Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours yield the target compound with moderate efficiency (45–60%). The reaction proceeds via a copper-mediated aryl-oxygen bond formation, with the trifluoromethyl group’s electron-withdrawing effect marginally suppressing reactivity at the meta position. Alternative ligands, such as N,N′-dimethylethylenediamine (DMEDA), enhance yields to 70% by stabilizing the copper intermediate.
Limitations and Optimization
Side products, including di-aryl ethers and dehalogenated byproducts, are common due to the bromide’s susceptibility to elimination. Increasing the phenol-to-halide ratio to 1.5:1 reduces dimerization, while microwave-assisted heating (150°C, 2 hours) improves selectivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the trifluoromethyl-substituted benzene ring facilitates SNAr reactions, enabling displacement of nitro or other leaving groups by 4-bromophenoxide.
Nitro Displacement Strategy
A representative procedure involves reacting 3-nitro-1-(trifluoromethyl)benzene with 4-bromophenol in the presence of potassium carbonate (K2CO3) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in refluxing toluene. The nitro group is displaced over 12 hours, yielding 65–75% of the product. The reaction’s success hinges on the trifluoromethyl group’s activation of the ring, which lowers the energy barrier for nucleophilic attack.
Halogen Exchange Reactions
In cases where the starting material contains a fluorine atom at the target position, halogen exchange with 4-bromophenol using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120°C achieves 55% conversion. This method avoids harsh conditions but requires anhydrous environments to prevent hydrolysis.
Friedel-Crafts Alkylation and Acylation
While traditionally used for electron-rich arenes, modified Friedel-Crafts conditions can accommodate electron-deficient substrates like trifluoromethylbenzenes.
Lewis Acid-Mediated Alkylation
Activation of 4-bromophenol with boron trifluoride (BF3) in dichloromethane enables electrophilic attack on 1-(trifluoromethyl)benzene derivatives. However, the trifluoromethyl group’s deactivating effect limits yields to 30–40%. Montmorillonite K10-supported zinc bromide (ZnBr2) improves regioselectivity by stabilizing the intermediate oxonium ion, achieving 50% yield under dark, inert conditions.
Acylation Followed by Reduction
Introducing a ketone group at the meta position via Friedel-Crafts acylation (e.g., using trifluoroacetic anhydride) followed by Clemmensen reduction provides an alternative pathway. This two-step process yields 60% of the trifluoromethyl-substituted intermediate, which is subsequently brominated at the para position.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-couplings offer precise control over bond formation, particularly for assembling the bromophenoxy and trifluoromethyl groups on the benzene ring.
Suzuki-Miyaura Coupling
Aryl boronic acids derived from 4-bromophenol couple with 3-bromo-1-(trifluoromethyl)benzene using palladium(II) acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in tetrahydrofuran (THF)/water (3:1). Yields reach 80% at 80°C over 8 hours, with the trifluoromethyl group’s steric bulk minimally affecting the reaction.
Copper-Mediated Trifluoromethylation
One-Pot Multistep Synthesis
Recent advances integrate multiple steps into a single reactor, minimizing purification and improving efficiency.
Sequential Halogenation and Coupling
A one-pot procedure begins with iodination of 3-(trifluoromethyl)phenol using N-iodosuccinimide (NIS), followed by Ullmann coupling with 4-bromophenol. The process achieves 65% overall yield and reduces solvent waste.
Tandem Oxidation-Alkylation
Oxidation of 3-(trifluoromethyl)benzyl alcohol to the aldehyde using pyridinium chlorochromate (PCC) precedes in situ alkylation with 4-bromophenol in the presence of BF3·Et2O. This method yields 55% of the product but requires careful control of oxidation states.
Analytical and Optimization Data
Table 1: Comparative Yields Across Methods
Table 2: Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate SNAr |
| Solvent | DMF, Toluene, THF | Polar aprotic solvents favor coupling |
| Catalyst Loading | 5–10 mol% Cu/Pd | Excess catalyst causes side reactions |
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromophenoxy group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)- is characterized by a benzene ring substituted with a bromophenoxy group and a trifluoromethyl group. The presence of these substituents influences the compound's reactivity and interaction with biological systems. Its molecular formula is and it has a molecular weight of approximately 325.10 g/mol .
Scientific Research Applications
Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)- has several notable applications in scientific research:
Organic Chemistry
- Building Block : It serves as a precursor for synthesizing more complex organic molecules.
- Reagent : Utilized in various organic reactions, including nucleophilic substitution, oxidation, and reduction reactions .
Biological Studies
- Biochemical Pathways : The compound can be employed to study enzyme activities and biochemical pathways due to its structural features that allow interaction with biological targets .
- Potential Therapeutic Applications : Insights into its mechanism of action may reveal potential therapeutic uses in modulating biological pathways .
Analytical Chemistry
- HPLC Applications : The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC), which is essential for isolating impurities in preparative separations .
Case Study 1: Electrophilic Trifluoromethylthiolation
In a study published by RSC Publishing, the compound was used in electrophilic trifluoromethylthiolation reactions. The results indicated that the compound could facilitate selective reactions without substantial by-products, highlighting its utility in synthesizing trifluoromethyl disulfides from thiols .
Research indicates that compounds similar to Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)- exhibit significant biological activity. For instance, studies on related benzothiazine derivatives showed promising anticancer effects through mechanisms involving cell cycle arrest and modulation of enzyme activity .
Mechanism of Action
The mechanism by which Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Substituent Type and Position
Benzene, 1-(4-isocyanatophenoxy)-3-(trifluoromethyl)- (CAS 87217-81-0) Key Difference: Replaces bromine with an isocyanato (-NCO) group. Impact: The -NCO group is highly reactive, enabling polymerization or urethane formation, unlike the bromophenoxy group’s propensity for nucleophilic substitution (e.g., Suzuki coupling). This makes the isocyanato derivative more suited for polyurethane production .
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene (CAS 334018-79-0) Key Difference: Substitutes bromophenoxy with a methoxymethoxy (-OCH₂OCH₃) group. Impact: The methoxymethoxy group is electron-donating, contrasting with bromophenoxy’s electron-withdrawing nature. This alters electrophilic substitution patterns, favoring reactions at the -CF₃ position .
Trifluoromethyl Group Multiplicity
Impact: Increased electron-withdrawing effects and steric hindrance reduce reactivity in nucleophilic aromatic substitution compared to monosubstituted analogs. Such compounds may exhibit higher thermal stability .
Biological Activity
Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)-, also known as 4-bromophenyl 3-(trifluoromethyl)phenyl ether, is a compound of significant interest in medicinal and biological chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H8BrF3O
- CAS Number : 109272-29-9
- Molecular Weight : 323.10 g/mol
This compound features a bromine atom and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)- is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can bind to receptor sites, altering signal transduction pathways.
- Antimicrobial Activity : The presence of bromine and trifluoromethyl groups has been linked to increased antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity against various bacterial strains. For instance, studies have shown that fluorinated compounds can demonstrate comparable efficacy to standard antibiotics like ampicillin against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Activity Comparison |
|---|---|---|
| Staphylococcus aureus | < 10 | Comparable to ampicillin |
| Escherichia coli | < 20 | Comparable to ampicillin |
| Klebsiella pneumoniae | < 15 | Comparable to ampicillin |
Case Studies
-
Antibacterial Activity Study
- A study investigated the antibacterial effects of various fluorinated compounds, including Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)-. Results indicated that the compound exhibited significant inhibition against both E. coli and B. subtilis, with MIC values suggesting strong potential as an antibacterial agent .
- Enzyme Inhibition Research
Toxicity and Safety Profile
While the compound shows promise for various applications, it is crucial to evaluate its toxicity. Preliminary studies suggest that similar compounds can exhibit cytotoxic effects at higher concentrations. The safety profile must be thoroughly investigated before clinical applications.
Q & A
Q. What synthetic routes are commonly employed to prepare Benzene, 1-(4-bromophenoxy)-3-(trifluoromethyl)-, and what parameters critically influence reaction yield?
Synthesis typically involves nucleophilic aromatic substitution (SNAr), where 4-bromophenol reacts with a trifluoromethyl-substituted benzene derivative. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and base selection (e.g., K₂CO₃). Anhydrous conditions and stoichiometric control (1:1.2 phenol-to-electrophile ratio) minimize side reactions. Reaction progress is monitored via TLC, and purification employs flash chromatography (hexane/ethyl acetate) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be observed?
- ¹H NMR : Aromatic protons split by substituent effects (e.g., para-bromophenoxy groups).
- ¹⁹F NMR : A singlet for -CF₃ near -60 ppm.
- IR : C-Br stretch at ~550 cm⁻¹.
- Mass spectrometry : Molecular ion [M+H]⁺ confirmed via ESI-MS. X-ray crystallography (using SHELXL) resolves crystal structures, leveraging bromine’s heavy-atom effect for phasing .
Q. What safety protocols are critical when handling this compound in the laboratory?
Refer to SDS guidelines: use PPE (nitrile gloves, goggles), work in a fume hood, and avoid light exposure. Waste disposal follows halogenated organic protocols. First aid for skin contact includes immediate flushing with water and medical consultation .
Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?
The -CF₃ group is a strong electron-withdrawing, meta-directing substituent. It deactivates the aromatic ring, favoring electrophilic attack at positions para to itself. Steric hindrance further disfavors ortho substitution .
Q. What chromatographic methods optimize purification, and how does bromine affect separation?
Flash chromatography (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water with 0.1% TFA) effectively separate impurities. Bromine increases retention time due to polarity; TLC (Rf ~0.3) guides fraction collection .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties, and which exchange-correlation functional is recommended?
Hybrid functionals like B3LYP (incorporating exact exchange) with basis sets (e.g., 6-311+G(d,p)) yield accurate geometries and frontier orbital energies. Solvent effects (PCM model) improve agreement with experimental UV-Vis spectra. Becke’s work shows hybrid functionals reduce thermochemical errors to <3 kcal/mol .
Q. What strategies resolve contradictions between computational binding affinity predictions and experimental IC₅₀ values?
Q. How does bromine facilitate crystallographic structure determination, and what challenges arise?
Bromine’s high electron density enables single-wavelength anomalous dispersion (SAD) phasing in SHELXD. Challenges include radiation damage (mitigated by cryocooling to 100 K) and refining anisotropic displacement parameters in SHELXL to avoid model bias .
Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in nucleophilic substitutions?
Synthesize deuterated analogs at reactive sites. Measure kH/kD ratios via GC-MS; KIE >1 indicates bond-breaking in the rate-determining step. Compare with DFT-calculated transition states to distinguish concerted vs. stepwise pathways .
Q. What methodologies assess environmental stability and degradation pathways?
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
